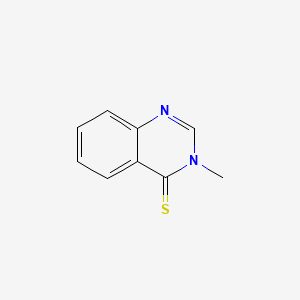

3-Methyl-4(3H)-quinazolinethione

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

90418-01-2 |

|---|---|

Molecular Formula |

C9H8N2S |

Molecular Weight |

176.24 g/mol |

IUPAC Name |

3-methylquinazoline-4-thione |

InChI |

InChI=1S/C9H8N2S/c1-11-6-10-8-5-3-2-4-7(8)9(11)12/h2-6H,1H3 |

InChI Key |

UTEALFWWKJWPMW-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=NC2=CC=CC=C2C1=S |

Origin of Product |

United States |

Synthesis Methodologies for 3 Methyl 4 3h Quinazolinethione and Analogous Quinazolinethiones

Novel and Optimized Synthetic Routes for Quinazolinethiones

The development of new synthetic methodologies for quinazolinethiones is driven by the need for more efficient and versatile routes to access a diverse range of analogs for biological screening. Traditional methods often involve multi-step procedures with harsh reaction conditions. Modern approaches, including microwave-assisted synthesis, one-pot multicomponent reactions, and novel catalytic systems, have emerged as powerful tools to overcome these limitations.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has revolutionized the synthesis of heterocyclic compounds by dramatically reducing reaction times, improving yields, and often enabling reactions that are difficult to perform under conventional heating. nih.gov

While a direct microwave-assisted synthesis for 3-Methyl-4(3H)-quinazolinethione is not extensively documented, analogous syntheses of quinazolinethiones and related compounds provide a strong basis for its potential preparation using this technology. For instance, a highly efficient and convenient microwave-assisted method has been developed for the synthesis of 2-thioxoquinazolines. In this protocol, substituted methyl anthranilates react with various isothiocyanates in a mixture of DMSO and water under microwave irradiation. nih.gov This method, which proceeds without the need for a catalyst or base, is well-suited for the creation of compound libraries.

A plausible microwave-assisted route to this compound could involve the thionation of the corresponding 3-Methyl-4(3H)-quinazolinone. Lawesson's reagent is a well-established thionating agent for converting carbonyl compounds to thiocarbonyls. nih.gov Under microwave irradiation, the thionation process is often accelerated.

Table 1: Analogous Microwave-Assisted Synthesis of 2-Thioxoquinazolines nih.gov

| Starting Material (Anthranilate) | Isothiocyanate | Solvent | Power (W) | Time (min) | Yield (%) |

| Methyl anthranilate | Phenyl isothiocyanate | DMSO/H₂O | 300 | 10 | 92 |

| Methyl anthranilate | Ethyl isothiocyanate | DMSO/H₂O | 300 | 10 | 88 |

| Methyl 5-chloroanthranilate | Phenyl isothiocyanate | DMSO/H₂O | 300 | 15 | 90 |

This table presents data for the synthesis of 2-thioxoquinazolines, which are regioisomers of the target compound. The conditions are indicative of the potential for microwave-assisted synthesis in this class of compounds.

One-Pot and Multicomponent Reaction Strategies

One-pot and multicomponent reactions (MCRs) are highly valued in modern organic synthesis for their efficiency, atom economy, and ability to generate complex molecules from simple starting materials in a single synthetic operation. nih.gov These strategies are particularly attractive for the synthesis of heterocyclic libraries.

The synthesis of 3-substituted-4(3H)-quinazolinones has been successfully achieved through one-pot, three-component condensation of anthranilic acid, an amine, and an orthoester under solvent-free and microwave-irradiated conditions. researchgate.netrsc.org By analogy, the use of a thio-equivalent, such as methyl isothiocyanate in place of an amine and a carbon source, could potentially lead to the direct formation of this compound.

Another one-pot approach involves the reaction of anthranilic acid and acetic anhydride (B1165640) with primary amines under ultrasonic irradiation to produce 3-substituted 2-methyl quinazoline-4(3H)-ones in high yields. nih.gov This suggests that alternative energy sources can also be effectively employed in the synthesis of the quinazolinone scaffold, which can then be a precursor for thionation.

Table 2: One-Pot Synthesis of Analogous 3-Substituted-4(3H)-quinazolinones researchgate.net

| Amine | Orthoester | Catalyst | Conditions | Yield (%) |

| Aniline | Triethyl orthoformate | H₃PW₁₂O₄₀ | MW, 120°C, 5 min | 95 |

| 4-Chloroaniline | Triethyl orthoformate | H₃PW₁₂O₄₀ | MW, 120°C, 7 min | 92 |

| Benzylamine | Triethyl orthoformate | H₃PW₁₂O₄₀ | MW, 120°C, 6 min | 90 |

This table illustrates the synthesis of quinazolinone analogs. The adaptation of such methods using thio-reagents is a promising strategy for quinazolinethione synthesis.

Catalytic Approaches in Quinazolinethione Synthesis

Catalysis plays a pivotal role in the development of sustainable and efficient synthetic methods. While many catalytic systems have been developed for the synthesis of quinazolinones, their application to quinazolinethiones is an area of active development. rsc.orgnih.gov

A key catalytic approach for the synthesis of this compound involves the thionation of the corresponding quinazolinone precursor. Lawesson's reagent is the most common reagent for this transformation, and while not a catalyst in the classical sense, it mediates the conversion of the carbonyl group to a thiocarbonyl group. nih.gov The reaction is typically carried out by heating the quinazolinone with Lawesson's reagent in a suitable solvent like toluene (B28343) or xylene.

Furthermore, heterogeneous catalysts are gaining prominence due to their ease of separation and recyclability. For instance, organic clays (B1170129) have been used as catalysts for the microwave-assisted synthesis of quinazolin-4(3H)-one derivatives from anthranilic acid and various amides or ketones under solvent-less conditions. ijarsct.co.in The development of similar heterogeneous catalytic systems for the direct synthesis of quinazolinethiones or for the thionation step is a promising research direction.

Table 3: Thionation of Carbonyl Compounds using Lawesson's Reagent nih.gov

| Starting Material (Carbonyl Compound) | Lawesson's Reagent (equiv.) | Solvent | Conditions | Product (Thio-Compound) | Yield (%) |

| (-)-Cytisine | 0.5 | Toluene | Reflux | Thio-cytisine | High |

| Methylcytisine | 0.5 | Toluene | Reflux | Thio-methylcytisine | High |

| 2-Oxo-methylcytisine | >0.5 | Toluene | Reflux | 2-Thioxo-methylcytisine | Moderate |

This table provides examples of thionation reactions on related alkaloid structures, demonstrating the utility of Lawesson's reagent for converting amides to thioamides, a reaction directly applicable to the synthesis of the target compound from its quinazolinone analog.

Chemical Reactivity and Transformation Studies of 3 Methyl 4 3h Quinazolinethione

Reactivity of the Thiocarbonyl Group at C-4

The thiocarbonyl group (C=S) at the C-4 position is a key functional group that dictates much of the reactivity of 3-Methyl-4(3H)-quinazolinethione. Its ability to undergo thione-thiol tautomerism and react with both electrophiles and nucleophiles makes it a versatile handle for synthetic modifications.

Thione-Thiol Tautomerism and its Chemical Implications

Like many heterocyclic thiones, this compound can exist in equilibrium with its thiol tautomer, 4-mercapto-3-methylquinazoline. This tautomerism involves the migration of a proton from the N-3 nitrogen to the sulfur atom of the thiocarbonyl group, resulting in the formation of a sulfhydryl group (-SH) and a double bond between C-4 and N-3.

Quantum chemical studies on similar heterocyclic systems, such as 1,2,4-triazole-3-thiones, have shown that the thione form is generally the more stable tautomer in the gas phase. nih.govresearchgate.net This preference for the thione form is also observed in solution, although the position of the equilibrium can be influenced by factors such as solvent polarity and the presence of substituents. jocpr.com The existence of this equilibrium is significant as it allows the molecule to react as either a thione or a thiol, depending on the reaction conditions and the nature of the reacting species. This dual reactivity is a cornerstone of its chemical versatility.

Reactions with Electrophiles at Sulfur

The sulfur atom of the thiocarbonyl group in this compound is nucleophilic and readily reacts with a variety of electrophiles. This reactivity is often exploited to introduce new functional groups at the C-4 position.

One common reaction is S-alkylation, where the compound is treated with an alkyl halide in the presence of a base to form the corresponding 4-(alkylthio)quinazoline derivative. For instance, reaction with ethyl chloroacetate (B1199739) followed by hydrazinolysis is a key step in the synthesis of various biologically active quinazolinone derivatives. sapub.org

The sulfur atom can also be acylated. For example, treatment with lauroyl chloride in pyridine (B92270) leads to the formation of the corresponding S-acylated product. sapub.org These S-alkylation and S-acylation reactions highlight the nucleophilic character of the sulfur atom and provide a pathway to a diverse range of functionalized quinazoline (B50416) derivatives.

Nucleophilic Attack at C-4

The carbon atom of the thiocarbonyl group is electrophilic and susceptible to attack by nucleophiles. This reactivity is fundamental to many of the transformations of this compound.

For example, the conversion of 2-mercapto-3-methyl-3,4-dihydro-4-quinazolinone to 2-hydrazino-3-methyl-4(3H)-quinazolinone proceeds via nucleophilic attack of hydrazine (B178648) at the C-4 position, with the subsequent elimination of a hydrogen sulfide (B99878) molecule. nih.gov This hydrazino derivative can then serve as a versatile intermediate for the synthesis of more complex heterocyclic systems. nih.gov

Furthermore, theoretical studies on related 2,4-disubstituted quinazolines have shown that the C-4 position is generally more susceptible to nucleophilic attack than the C-2 position. nih.gov This regioselectivity is attributed to the electronic properties of the quinazoline ring system. nih.gov

Reactions Involving the N-3 Methyl Group and Pyrimidine (B1678525) Ring Nitrogens

The N-3 methyl group and the nitrogen atoms within the pyrimidine ring also play a crucial role in the reactivity of this compound, providing additional sites for functionalization.

Alkylation and Acylation Reactions

The nitrogen atom at the N-3 position can be a site for further alkylation, although this is less common once the methyl group is in place. However, in the broader context of quinazolinone chemistry, N-alkylation is a significant transformation. For instance, the N-alkylation of quinazolin-4-ones can be achieved using various alkylating agents in the presence of a base. mdpi.comnih.govrsc.org Studies have shown that the choice of reagents and reaction conditions can influence whether alkylation occurs at the N-3 position or at the oxygen/sulfur atom at C-4. nih.govrsc.org

Acylation reactions can also occur at the N-3 position under certain conditions. The reactivity of the N-3 position towards electrophiles is influenced by the electronic nature of the quinazoline ring and the presence of other substituents.

Condensation Reactions at Activated Methyl Positions

While the N-3 methyl group itself is not typically activated for condensation reactions, the methyl group at the C-2 position of the quinazolinone ring system is known to be reactive. researchgate.net This reactivity is due to the influence of the adjacent nitrogen atoms, which can stabilize a negative charge on the methyl carbon.

This activated C-2 methyl group can participate in condensation reactions with aldehydes and other electrophiles, providing a route to a variety of 2-substituted quinazolinone derivatives. researchgate.net For example, the C-2 methyl group can be oxidized to a formyl group, which can then undergo further reactions. researchgate.net While this specific reactivity applies to the C-2 methyl group, it illustrates the potential for functionalization of methyl groups attached to the quinazoline core.

Electrophilic and Nucleophilic Substitution Reactions on the Quinazoline Ring System

The reactivity of the quinazoline ring system in this compound is characterized by the interplay of the electron-donating and -withdrawing effects of its constituent rings and substituent groups. These electronic influences dictate the regioselectivity of electrophilic and nucleophilic substitution reactions.

Substitutions on the Benzene (B151609) Ring

The benzene portion of the quinazoline nucleus is susceptible to electrophilic aromatic substitution. The outcome of these reactions is governed by the directing effects of the existing substituents. The heterocyclic part of the molecule generally acts as a deactivating group, making the benzene ring less reactive than benzene itself. libretexts.org However, the substitution pattern is also influenced by the conditions of the reaction.

Common electrophilic substitution reactions include nitration and sulfonation. byjus.com In a typical nitration reaction, treatment with a mixture of nitric acid and sulfuric acid introduces a nitro group onto the benzene ring. byjus.commasterorganicchemistry.com Similarly, sulfonation with fuming sulfuric acid yields a sulfonic acid derivative. byjus.commasterorganicchemistry.com The precise location of substitution (ortho, meta, or para to the fusion) is dependent on a complex interplay of electronic and steric factors.

Nucleophilic aromatic substitution on the benzene ring is less common and generally requires the presence of strongly electron-withdrawing groups, which are not intrinsically present in the parent this compound. Such reactions typically proceed via an addition-elimination mechanism. libretexts.org

Nucleophilic Attack at C-2 of the Quinazoline Core

The C-2 position of the quinazoline core is an electrophilic center, susceptible to nucleophilic attack. This reactivity is a key feature in the elaboration of the quinazoline scaffold. For instance, treatment of 2-mercapto-3-methyl-3,4-dihydro-4-quinazolinone, a related precursor, with hydrazine hydrate (B1144303) leads to the displacement of the mercapto group to form 2-hydrazino-3-methyl-4(3H)-quinazolinone. nih.gov This hydrazino derivative can then serve as a nucleophile in subsequent reactions. nih.gov

The susceptibility of the C-2 and C-4 positions to nucleophilic attack is a well-documented phenomenon in quinazoline chemistry, often showing regioselectivity based on the nature of the nucleophile and the substituents on the ring. nih.gov While direct nucleophilic attack on the C-2 position of this compound itself is less explored, the principle of its electrophilicity remains a cornerstone of its synthetic utility.

Oxidation and Reduction Pathways of the Quinazolinethione Core

The quinazolinethione core can undergo both oxidation and reduction, leading to a variety of transformed products. The thione group is particularly reactive in oxidation reactions. For instance, oxidative procedures can be employed in the synthesis of quinazolinones from o-aminobenzamides and styrenes, where an in situ generated aldehyde undergoes cyclization and oxidation. mdpi.com

Reduction of the quinazoline ring system can also be achieved. Catalytic hydrogenation over platinum, palladium, or nickel catalysts can reduce the aromatic system to its corresponding saturated or partially saturated derivatives. libretexts.org The specific conditions of the reduction will determine the extent of saturation.

Ring Expansion and Ring Contraction Reactions of Quinazolinethiones

Ring expansion and contraction reactions represent significant transformations of the quinazoline framework, although specific examples involving this compound are not extensively documented. However, general principles of such reactions in heterocyclic systems can be considered. Ring expansions can occur through various mechanisms, such as the Tiffeneau–Demjanov rearrangement or Beckmann rearrangement, which involve the insertion of a carbon or heteroatom into the ring. wikipedia.org For example, the reaction of a cyclic ketone with hydrazoic acid (the Schmidt reaction) can lead to a ring-expanded lactam. wikipedia.org

Conversely, ring contractions can be induced through rearrangements like the Favorskii rearrangement of α-halo cycloalkanones or the Wolff rearrangement of α-diazoketones. wikipedia.orgharvard.edu These reactions typically proceed through the formation of strained intermediates that subsequently rearrange to a smaller ring system. While not directly reported for this compound, these established methodologies offer potential pathways for its structural modification.

Formation of Fused Heterocyclic Systems from Quinazolinethiones

A significant application of quinazolinethiones in synthetic chemistry is their use as precursors for the construction of fused heterocyclic systems. The reactive sites on the quinazoline core provide handles for annulation reactions, leading to novel polycyclic structures.

One common strategy involves the reaction of a functionalized quinazoline with a suitable binucleophile or bis-electrophile. For example, 2-hydrazino-3-methyl-4(3H)-quinazolinone, derived from 2-mercapto-3-methyl-3,4-dihydro-4-quinazolinone, reacts with 5(4H)-oxazolone derivatives to form new fused ring systems. nih.gov In this reaction, the hydrazino group acts as a nucleophile, attacking the oxazolone (B7731731) ring and initiating a cascade of reactions that result in the formation of a new heterocyclic ring fused to the quinazoline core. nih.gov

These fused systems are of significant interest due to their potential biological activities and novel structural features. The versatility of the quinazolinethione starting material allows for the synthesis of a diverse array of fused heterocycles by varying the reaction partners and conditions. researchgate.netresearchgate.net

Spectroscopic and Advanced Structural Characterization of 3 Methyl 4 3h Quinazolinethione

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

¹H NMR Data and Proton Chemical Shifts

Table 4.1.1: Predicted ¹H NMR Data for 3-Methyl-4(3H)-quinazolinethione

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 7.0 - 8.5 | Multiplet |

| N-CH₃ | 3.0 - 4.0 | Singlet |

¹³C NMR Data and Carbon Chemical Shifts

Similar to ¹H NMR, specific experimental ¹³C NMR data for this compound is not detailed in the available search results. However, a predicted spectrum would show distinct signals for each carbon atom in the molecule. The thione carbon (C=S) is expected to resonate at a significantly downfield chemical shift, typically in the range of 180-200 ppm. The carbons of the aromatic ring would appear in the region of 120-150 ppm, and the N-methyl carbon would be observed at a more upfield position.

Table 4.1.2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=S | 180 - 200 |

| Aromatic-C | 120 - 150 |

| N-CH₃ | 30 - 40 |

Advanced 2D NMR Techniques for Structural Elucidation

To unequivocally assign all proton and carbon signals and to confirm the connectivity of the molecular framework, advanced 2D NMR techniques would be indispensable. Techniques such as COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks within the aromatic ring. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would establish the direct and long-range correlations between proton and carbon atoms, respectively. These analyses would be crucial in confirming the precise structure of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its key structural features. A prominent band for the C=S (thione) stretching vibration is expected, typically appearing in the region of 1250-1050 cm⁻¹. The spectrum would also show absorptions for C-H stretching of the aromatic ring and the methyl group, as well as C=C and C=N stretching vibrations within the quinazoline (B50416) ring system.

Table 4.2: Key IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 |

| C=N Stretch | 1620 - 1550 |

| C=C Stretch (Aromatic) | 1600 - 1450 |

| C=S Stretch (Thione) | 1250 - 1050 |

Note: The exact positions of the absorption bands can be influenced by the molecular environment.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation. For this compound (C₉H₈N₂S), the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 176.24 g/mol ). The fragmentation pattern would likely involve the loss of small neutral molecules or radicals, providing further structural clues.

Table 4.3: Expected Mass Spectrometry Data for this compound

| Ion | m/z (expected) | Description |

| [M]⁺ | ~176 | Molecular Ion |

| [M - CH₃]⁺ | ~161 | Loss of a methyl radical |

| [M - S]⁺ | ~144 | Loss of a sulfur atom |

| [M - CS]⁺ | ~132 | Loss of carbon monosulfide |

Note: This table presents plausible fragmentation pathways. The actual fragmentation pattern would need to be determined experimentally.

X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound was not found in the provided search results, a hypothetical analysis would reveal key structural parameters. The data would include the crystal system, space group, and unit cell dimensions. Furthermore, it would provide accurate bond lengths, bond angles, and torsion angles, confirming the planar nature of the quinazoline ring and the geometry around the thione group. Information on intermolecular interactions, such as hydrogen bonding or π-π stacking, which dictate the crystal packing, would also be obtained. For a related compound, 3-methyl-4-oxo-N-phenyl-3,4-dihydroquinazoline-2-carbothioamide, the crystal structure revealed two independent molecules in the asymmetric unit, differing mainly in the orientation of a phenyl group nih.gov. This highlights the detailed conformational information that can be gleaned from such studies.

Table 4.4: Hypothetical X-ray Crystallography Data Parameters

| Parameter | Information Provided |

| Crystal System | The symmetry of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry elements of the unit cell. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Bond Lengths | The distances between bonded atoms. |

| Bond Angles | The angles between adjacent bonds. |

| Torsion Angles | The dihedral angles describing the conformation of the molecule. |

| Crystal Packing | The arrangement of molecules in the crystal lattice and intermolecular interactions. |

Note: This table lists the types of data that would be obtained from an X-ray crystallographic analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. The wavelengths at which these absorptions occur, and their intensities, are characteristic of the molecule's electronic structure and the extent of its conjugated system.

For quinazolinone derivatives, the UV-Vis spectra typically exhibit characteristic absorption bands corresponding to π → π* and n → π* electronic transitions. The fused ring system, encompassing both a benzene (B151609) and a pyrimidine (B1678525) ring, provides a chromophore with extensive conjugation. The presence of the thione group (C=S) in this compound, in place of the more common oxo group (C=O), is expected to influence the position and intensity of these absorption bands. The sulfur atom, being less electronegative and having available lone pairs of electrons, can participate in the conjugated system, leading to bathochromic (red) shifts in the absorption maxima compared to its oxygen analogue.

Table 1: Representative UV-Vis Absorption Data for a Related Quinazolinone Derivative

| Absorption Maximum (λmax) (nm) | Molar Absorptivity (log εmax mol-1cm-1) | Tentative Assignment |

| 230 | 5.443 | π → π* transition |

| 245 | 5.439 | π → π* transition |

| 320 | 5.089 | π → π* transition |

| Data for 3-amino-2-methylquinazolin-4(3H)-one |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique for verifying the empirical formula of a synthesized compound. By precisely measuring the weight percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S), it is possible to confirm that the isolated compound has the expected atomic composition. This is a critical step in the characterization of a new chemical entity, ensuring its purity and confirming its identity.

For this compound, with a molecular formula of C₉H₈N₂S, the theoretical elemental composition can be calculated based on the atomic weights of its constituent elements. Experimental analysis of a synthesized sample should yield percentage values that are in close agreement with these theoretical values, typically within a ±0.4% margin of error.

A study on the tautomeric form, 3-methyl-2-sulfanylquinazolin-4(3H)-one, provides relevant elemental analysis data. researchgate.net The close correlation between the found and calculated percentages substantiates the successful synthesis and purity of the compound.

Table 2: Elemental Analysis Data for 3-Methyl-2-sulfanylquinazolin-4(3H)-one

| Element | Theoretical (%) | Experimental (%) |

| Carbon (C) | 56.53 | 56.40 |

| Hydrogen (H) | 3.69 | 3.63 |

| Nitrogen (N) | 14.65 | 14.50 |

| Sulfur (S) | 16.77 | 16.74 |

| researchgate.net |

This close agreement between the theoretical and experimentally determined values provides strong evidence for the correct elemental composition of the synthesized compound.

Computational Chemistry and Theoretical Investigations of 3 Methyl 4 3h Quinazolinethione

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

There is no published research that specifically details DFT calculations for 3-Methyl-4(3H)-quinazolinethione. Such studies on related molecules typically involve:

Geometry Optimization and Conformational Analysis

For analogous compounds, researchers have utilized DFT methods, such as B3LYP with various basis sets, to determine the most stable three-dimensional arrangement of atoms. This process identifies the lowest energy conformation, which is crucial for understanding the molecule's physical and chemical properties.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is a standard practice in computational chemistry to predict a molecule's reactivity. The energy gap between the HOMO and LUMO provides insights into the chemical stability and reactivity of the molecule. For many quinazolinone derivatives, the HOMO is often located on the fused benzene (B151609) ring system, while the LUMO is distributed over the heterocyclic portion.

Molecular Electrostatic Potential (MEP) Mapping

MEP maps are valuable for identifying the electrophilic and nucleophilic sites within a molecule. In studies of similar quinazolinones, the electronegative oxygen or sulfur atoms typically show a negative potential (red/yellow regions), indicating sites prone to electrophilic attack, while regions around hydrogen atoms often exhibit a positive potential (blue regions), suggesting susceptibility to nucleophilic attack.

Molecular Docking Studies for Ligand-Target Interactions

While molecular docking studies have been extensively performed on a wide array of quinazolinone derivatives to predict their binding affinity and mode of interaction with various biological targets such as enzymes and receptors, no specific docking studies have been reported for this compound. These studies are crucial in drug discovery for predicting how a ligand might interact with a protein's active site, providing a basis for the rational design of more potent inhibitors.

In Silico Prediction of Molecular Interactions and Structural Features

General in silico predictions for properties like absorption, distribution, metabolism, and excretion (ADME) are common for novel compounds. However, specific predictive studies detailing the molecular interactions and structural features of this compound are not available.

Hirshfeld Surface Analysis for Intermolecular Interactions and Crystal Packing

For a meaningful Hirshfeld surface analysis to be performed, a high-quality single-crystal X-ray diffraction structure is a prerequisite. While no dedicated crystal structure and subsequent Hirshfeld analysis for this compound is publicly available in the searched literature, the methodology can be understood from studies on closely related quinazoline (B50416) derivatives.

For instance, the analysis of a related compound, 3-methyl-4-oxo-N-phenyl-3,4-dihydroquinazoline-2-carbothioamide, reveals the nature of interactions that could be expected in the crystal structure of this compound. nih.gov In this analogue, the Hirshfeld surface analysis was used to quantify the various intermolecular contacts. nih.gov The analysis showed that H···H interactions were the most significant, accounting for 40.9% of the Hirshfeld surface. nih.gov Other notable interactions included C···H/H···C, O···H/H···O, N···H/H···N, and S···H/H···S contacts, each contributing to the stability of the crystal lattice.

The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds, while blue regions represent longer contacts and white areas denote contacts around the van der Waals separation. nih.gov A 2D fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the intermolecular contacts, plotting the distance from the surface to the nearest nucleus inside the surface (di) against the distance to the nearest nucleus outside (de).

Should a crystal structure for this compound become available, a similar analysis would elucidate the key interactions governing its solid-state packing. Given its structure, one would anticipate significant contributions from H···H, C···H, and N···S interactions. The presence of the thione group (C=S) would likely introduce S···H and potentially S···S or S···π interactions, which would be crucial in determining the supramolecular architecture.

Table 1: Representative Intermolecular Contacts and Their Percentage Contributions from Hirshfeld Surface Analysis of a Related Quinazoline Derivative.

| Interaction Type | Percentage Contribution (%) |

| H···H | 40.9 |

| C···H/H···C | 18.2 |

| O···H/H···O | 15.7 |

| S···H/H···S | 8.6 |

| N···H/H···N | 4.5 |

| C···C | 3.7 |

| S···C/C···S | 3.2 |

| Other | 5.2 |

Note: The data in this table is illustrative and based on the published analysis of 3-methyl-4-oxo-N-phenyl-3,4-dihydroquinazoline-2-carbothioamide to demonstrate the type of information obtained from Hirshfeld surface analysis. nih.gov The actual values for this compound would require its specific crystal structure data.

Quantum Chemical Assessment of Spectroscopic Parameters (e.g., NMR, IR Frequencies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in predicting and interpreting the spectroscopic properties of molecules like this compound. These theoretical assessments can provide detailed assignments of nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies.

DFT studies on a range of quinazolinone and quinazolinethione derivatives have demonstrated the utility of methods such as B3LYP (Becke, 3-parameter, Lee–Yang–Parr) in conjunction with basis sets like 6-31G(d,p) for optimizing molecular geometries and calculating spectroscopic parameters. nih.govresearchgate.net

For NMR analysis, the Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the isotropic shielding values, which are then converted into chemical shifts (δ) by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS). Such calculations can help in the unambiguous assignment of 1H and 13C NMR signals, especially for complex structures. The theoretical chemical shifts are often in good agreement with experimental data, providing confidence in the structural elucidation. researchgate.net

In the case of IR spectroscopy, theoretical frequency calculations can predict the vibrational modes of the molecule. These calculated frequencies correspond to specific bond stretching, bending, and torsional motions. While calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation and basis set limitations, they can be scaled by an appropriate factor to improve correlation with experimental spectra. This allows for a detailed assignment of the absorption bands in the experimental IR spectrum. For example, the characteristic C=S and C=N stretching frequencies, as well as the aromatic C-H and methyl C-H vibrations of this compound, can be precisely assigned through such theoretical analysis.

While a specific computational study detailing the theoretical NMR and IR data for this compound is not available in the reviewed literature, the established methodologies from studies on related compounds provide a clear framework for how such an analysis would be conducted and the types of insights it would yield. nih.govresearchgate.net

Table 2: Illustrative Comparison of Experimental and Calculated Spectroscopic Data for a Quinazolinone Derivative.

| Parameter | Experimental Value | Calculated Value (B3LYP/6-31G(d,p)) |

| 1H NMR (δ, ppm) | ||

| Aromatic-H | 7.47 - 8.22 | 7.55 - 8.30 |

| CH3 | 2.66 | 2.71 |

| 13C NMR (δ, ppm) | ||

| C=O | 161.2 | 162.5 |

| C=N | 156.9 | 157.8 |

| Aromatic-C | 114.0 - 147.2 | 115.1 - 148.0 |

| CH3 | 21.8 | 22.5 |

| IR Frequencies (cm-1) | ||

| C=O Stretch | 1673 | 1685 (scaled) |

| C=N Stretch | 1602 | 1610 (scaled) |

| C-H Stretch (Aromatic) | 3028 | 3035 (scaled) |

| C-H Stretch (Methyl) | 2924 | 2930 (scaled) |

Note: This table presents representative data from a published study on 2-methyl-3-(phenylamino)-quinazolin-4(3H)-one to illustrate the correlation between experimental and theoretical spectroscopic values. researchgate.net It does not represent data for this compound.

Structure Activity Relationship Sar Studies of 3 Methyl 4 3h Quinazolinethione Derivatives

Impact of Substitutions on the Quinazoline (B50416) Ring System (C-2, C-6, C-8) on Biological Activity

The biological activity of quinazolinone derivatives, the oxygen analogs of quinazolinethiones, is significantly modulated by substitutions at various positions on the quinazoline ring. researchgate.netnih.gov SAR studies have shown that positions C-2, C-6, and C-8 are particularly sensitive to modification, influencing the compound's potency and spectrum of activity. researchgate.net

For instance, in a series of 4(3H)-quinazolinone antibacterials, substitutions at the C-2 position with a 3-hydroxyphenyl, 3-carboxyphenyl, or 3-carbamoylphenyl group were explored. nih.gov It was found that hydrophilic groups were generally favored at this position, with the specific placement of hydrogen-bond donors and acceptors being critical for potency. nih.gov The introduction of a phenyl group at the C-2 position has also been a common strategy in the development of various biologically active quinazolinones. researchgate.net

Table 1: Impact of C-2, C-6, and C-8 Substitutions on Biological Activity of Quinazolinone Derivatives

| Position of Substitution | Substituent | Observed Impact on Biological Activity | Reference |

| C-2 | 3-Hydroxyphenyl | Important for antibacterial activity | nih.gov |

| C-2 | 3-Carboxyphenyl | Important for antibacterial activity | nih.gov |

| C-2 | Phenyl | Common in various biologically active quinazolinones | researchgate.net |

| C-6 | Bromo | Utilized in derivatives with potential antimicrobial activity | ekb.egmdpi.com |

| C-8 | Bromo | Investigated for potential pharmacological efficacy | ekb.eg |

Influence of Substituents at the N-3 Position on Biological Interactions

The N-3 position of the quinazolinone scaffold is a key site for modification, and the nature of the substituent at this position can dramatically alter the biological profile of the resulting derivatives. researchgate.netnih.gov The introduction of a methyl group, as in the parent compound 3-Methyl-4(3H)-quinazolinethione, is a common starting point. However, a wide array of other substituents have been investigated to probe their effects on molecular interactions.

SAR studies have indicated that substitutions at the N-3 position with various moieties, including substituted phenyl rings, have been associated with antimicrobial properties. researchgate.net In the context of anticonvulsant activity, modifications at the N-3 position have been a primary focus for synthesizing more potent compounds. nih.gov For example, the introduction of semicarbazone moieties at the third position of the quinazoline nucleus has been explored to develop agents with enhanced anticonvulsant effects. nih.gov

Furthermore, in the design of dual c-Met/VEGFR-2 tyrosine kinase inhibitors, a series of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives were synthesized. nih.govnih.gov These studies revealed that the substituent at the N-3 position plays a crucial role in the inhibitory activity against these kinases. The interactions of these substituents with the active sites of the enzymes are critical for achieving the desired therapeutic effect. nih.govnih.gov

Table 2: Influence of N-3 Substituents on Biological Interactions of Quinazolinone Derivatives

| N-3 Substituent | Target/Activity | Observed Influence | Reference |

| Substituted Phenyl | Antimicrobial | Associated with antimicrobial properties | researchgate.net |

| Semicarbazones | Anticonvulsant | Explored for enhanced anticonvulsant activity | nih.gov |

| Various (in diones) | c-Met/VEGFR-2 Inhibition | Crucial for inhibitory activity | nih.govnih.gov |

| (4-aminophenyl)-2-benzyl | Antimicrobial | Precursor for derivatives with antimicrobial activity | ekb.eg |

Effects of Modifications to the Thione Group on Molecular Recognition

The replacement of the carbonyl oxygen at the C-4 position of a quinazolinone with a sulfur atom to form a quinazolinethione can significantly impact the molecule's physicochemical properties and its interactions with biological targets. The thione group (C=S) is larger, more polarizable, and a better hydrogen bond acceptor than the carbonyl group (C=O). These differences can lead to altered molecular recognition by target proteins.

While direct SAR studies extensively detailing the modification of the thione group in this compound are limited, the synthesis of various quinazolinone derivatives often starts from a 2-thioxo-2,3-dihydroquinazolin-4(1H)-one precursor. ekb.egmdpi.com For instance, the reaction of 6,8-dibromo-2-(3,4-dichlorophenyl)quinazoline-4(3H)-thione with various reagents leads to a diverse range of quinazolinone derivatives, indicating the thione group's reactivity and its role as a synthetic handle. ekb.eg

The conversion of the thione to other functional groups or its involvement in further reactions highlights the importance of this position for generating chemical diversity. For example, the reaction of a hydrazinyl derivative, obtained from a thione precursor, with carbon disulfide leads to the formation of a triazolo[4,3-c]quinazoline-3(2H)-thione, demonstrating a significant structural modification originating from the thione group. ekb.eg The distinct electronic and steric properties of the thione group compared to the oxygen analog inherently influence how the molecule fits into and interacts with a biological target's binding site.

Correlation between Structural Motifs and Biological Potency for the Quinazolinethione Scaffold

For antibacterial activity, a 4(3H)-quinazolinone core was identified as a novel scaffold that inhibits penicillin-binding proteins. nih.gov The SAR for this class of compounds revealed that the combination of specific substituents at the C-2 and N-3 positions, along with potential modifications on the benzene (B151609) ring, is crucial for potency. nih.gov

In the realm of anticancer agents, quinazolin-4(3H)-one derivatives have been designed as inhibitors of various protein kinases, such as EGFR. nih.gov The key structural features for these inhibitors often include a specific substitution pattern at C-2 and N-3 that allows for critical interactions within the ATP-binding pocket of the kinase. nih.gov For instance, certain substitutions can form hydrogen bonds with key amino acid residues, leading to potent inhibition.

The correlation between structure and potency is often elucidated through quantitative structure-activity relationship (QSAR) studies, which develop mathematical models to predict the biological activity of compounds based on their structural features. nih.gov Such studies on 4(3H)-quinazolone derivatives have highlighted the importance of various descriptors, including topological and electronic parameters, in determining their activity as tyrosine kinase inhibitors. nih.gov

Design Principles for Novel Quinazolinethione Derivatives based on SAR

Based on the accumulated SAR data for quinazolinone and, by extension, quinazolinethione derivatives, several design principles can be formulated for the creation of novel, biologically active compounds.

Strategic Substitution at C-2: The C-2 position is a critical handle for modulating biological activity. The introduction of substituted aryl groups, particularly those with hydrophilic functionalities or hydrogen bonding capabilities, can enhance interactions with biological targets. nih.govnih.gov The choice of substituent should be guided by the specific therapeutic target.

Functionalization of the N-3 Position: The N-3 position offers a prime site for introducing a variety of substituents to fine-tune the pharmacological profile. Incorporating different side chains can influence solubility, metabolic stability, and binding affinity. researchgate.netnih.gov For example, attaching heterocyclic rings or flexible alkyl chains can lead to enhanced potency and selectivity.

Exploitation of the Thione Group: The thione group at C-4 can be used as a reactive center for further chemical modifications, leading to the synthesis of fused heterocyclic systems or other novel derivatives. Its unique electronic properties compared to a carbonyl group can be leveraged to achieve different binding modes or improved pharmacokinetic properties.

Bioisosteric Replacement: The principle of bioisosteric replacement can be applied to various parts of the molecule. For instance, replacing the thione with an imino group or other isosteres could lead to compounds with different biological activities or improved drug-like properties.

Hybrid Molecule Design: Combining the quinazolinethione scaffold with other known pharmacophores can lead to hybrid molecules with dual or synergistic activities. For example, linking the quinazolinone core to moieties known to interact with specific targets, such as in the design of dual PARP1 and BRD4 inhibitors, represents a promising strategy. nih.govresearchgate.net

By adhering to these design principles, medicinal chemists can rationally develop novel this compound derivatives with improved therapeutic potential.

Mechanistic Research on Biological Activities of 3 Methyl 4 3h Quinazolinethione Derivatives in Vitro

Enzyme Inhibition Mechanisms

Derivatives of the quinazolinone scaffold, a close structural relative of quinazolinethiones, have been identified as potent inhibitors of several key enzymes implicated in cancer and neurodegenerative diseases.

PI3K-δ, DHFR, and PARP Inhibition: Quinazolinone derivatives have shown significant inhibitory action against multiple enzymes crucial for cell proliferation and survival. As potent and selective inhibitors of Phosphoinositide 3-kinase delta (PI3K-δ), certain derivatives like the indol-5-yl substituted compound 10d exhibit nanomolar efficacy, leading to antiproliferative effects in B-cell leukemia cell lines. sci-hub.ruresearchgate.net This highlights their potential in targeting hematological malignancies where the PI3K-δ pathway is often dysregulated. sci-hub.ru Some derivatives are designed as dual PI3Kδ/γ inhibitors. sci-hub.ru

These compounds also act as formidable inhibitors of Dihydrofolate Reductase (DHFR), an enzyme vital for the synthesis of nucleic acids and amino acids. bohrium.comnih.gov Inhibition of DHFR leads to the depletion of tetrahydrofolate, causing a 'thymineless cell death'. nih.gov Compounds such as 24 , 37 , and 21 have demonstrated remarkable DHFR inhibitory activity, with IC50 values as low as 0.03 μM. bohrium.comnih.gov This action is often coupled with the inhibition of Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK), presenting a dual-pronged attack on cancer cells. bohrium.comnih.govmdpi.com

Furthermore, quinazolinones have been developed as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), a family of proteins critical for DNA repair. rsc.orgacs.org By inhibiting PARP, particularly PARP-1, these compounds can induce synthetic lethality in cancer cells with existing DNA repair defects, such as BRCA1/2 mutations. mdpi.comrsc.org The quinazolinone scaffold serves as an effective bioisostere for the phthalazinone core of established PARP inhibitors like Olaparib, with compounds such as 12c showing comparable inhibitory activity. rsc.org

Table 1: Inhibition of Cancer-Related Enzymes by Quinazolinone Derivatives

| Target Enzyme | Derivative Example | IC50 Value | Key Findings |

|---|---|---|---|

| PI3K-δ | Indole derivative 10d | 8.4 nM sci-hub.ru | Potent and selective inhibition; antiproliferative against B-cell leukemia cells. sci-hub.ru |

| DHFR | Compound 37 | 0.03 µM bohrium.comnih.gov | Remarkable inhibitory activity, often coupled with EGFR-TK inhibition. bohrium.comnih.gov |

| DHFR | Compound 24 | 0.30 µM bohrium.comnih.gov | Dual inhibitor of DHFR and EGFR-TK (IC50 = 13.40 nM). bohrium.comnih.gov |

| PARP-1 | Compound 12c | 27.89 nM rsc.org | Activity comparable to the reference drug Olaparib (30.38 nM). rsc.org |

Cholinesterase and Glutathione S-transferase Inhibition: In the context of Alzheimer's disease, quinazolinone derivatives have been extensively evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that degrade the neurotransmitter acetylcholine. shd-pub.org.rsnih.gov Kinetic studies reveal that these compounds can act via different modes of inhibition, including competitive, noncompetitive, or mixed-type inhibition, targeting both the catalytic active site (CAS) and peripheral anionic site (PAS) of the enzymes. shd-pub.org.rstandfonline.com

The inhibitory potential against Glutathione S-transferase (GST), a key enzyme in cellular detoxification, has also been explored. researchgate.netbilecik.edu.tracs.org Some quinazolinone derivatives have been noted to inhibit GST activity, which could have implications for modulating drug resistance and cellular responses to oxidative stress. researchgate.net

Modulation of Key Biochemical Pathways and Cellular Signaling (In Vitro)

The enzymatic inhibitions detailed above translate into significant modulation of cellular signaling pathways. By targeting receptor tyrosine kinases like EGFR, c-Met, and VEGFR-2, quinazolinone derivatives can block downstream signaling cascades essential for tumor growth, angiogenesis, and metastasis. acs.org

Inhibition of the PI3K/Akt pathway, a direct consequence of PI3K-δ inhibition, is a cornerstone of their anticancer effect. sci-hub.runih.gov Similarly, the shutdown of nucleotide synthesis via DHFR inhibition has profound effects on cellular metabolism. nih.gov Mechanistic studies consistently show that these actions culminate in cell cycle arrest, typically at the G2/M phase, and the induction of apoptosis. mdpi.comrsc.org The apoptotic pathway is often triggered through the upregulation of cleaved PARP-1 and caspase-3, confirming the activation of programmed cell death. mdpi.com

Target Recognition and Binding Site Analysis for Quinazolinethione Ligands

Molecular docking studies have provided critical insights into how quinazolinone ligands recognize and bind to their enzymatic targets. These in silico analyses reveal the specific molecular interactions that underpin their inhibitory activity.

DHFR: Docking studies show that quinazolinone derivatives can fit into the active site of DHFR, mimicking the binding of the natural substrate, folic acid. Key interactions often involve hydrogen bonds with amino acid residues like Asn64 and arene-arene interactions with Phe31. bohrium.comnih.gov

PARP-1: The quinazolinone scaffold acts as a bioisostere of the nicotinamide (B372718) moiety of NAD+, binding to the nicotinamide-binding pocket (NI site) of PARP-1. The linker and substituted moieties are designed to form additional hydrogen bonds and hydrophobic interactions, for instance with Gly863 and Ser904, enhancing potency. rsc.org

Cholinesterases: Ligands bind within the active site gorge of AChE, often forming π-π stacking interactions with key aromatic residues like Trp84 (in the CAS) and Tyr334 (at the PAS). shd-pub.org.rstandfonline.com

DNA Gyrase: In bacterial targets, these compounds bind to the ATP-binding site of the DNA gyrase B subunit. The quinazolinone core and its substituents form crucial hydrogen bonds with residues such as Asn46 and Asp73, along with hydrophobic interactions, which are essential for inhibiting the enzyme's activity. mdpi.comrsc.org

Table 2: Molecular Docking Interactions of Quinazolinone Derivatives

| Target Enzyme | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|

| DHFR | Lys68, Asn64, Phe31 | Hydrogen bonds, Arene-arene | bohrium.comnih.gov |

| PARP-1 | Gly863, Ser904 | Hydrogen bonds | rsc.org |

| Acetylcholinesterase (AChE) | Trp84, Tyr334 | π-π stacking | shd-pub.org.rstandfonline.com |

Biochemical Effects on Cellular Components

Quinazolinone derivatives have demonstrated protective effects against key pathological hallmarks of neurodegenerative diseases, particularly Alzheimer's disease.

β-amyloid Aggregation: Several studies have shown that quinazolinone-based compounds can potently inhibit the aggregation of amyloid-beta (Aβ) peptides, a central event in the formation of amyloid plaques. acs.orgmdpi.com Some derivatives are designed as multi-target ligands that simultaneously inhibit both cholinesterases and Aβ aggregation. tandfonline.comresearchgate.net They can interfere with the morphology of Aβ42 fibrils and reduce Aβ-induced neurotoxicity. tandfonline.com

Oxidative Stress: The quinazolinone scaffold is associated with significant antioxidant properties. mdpi.comnih.gov Derivatives have been shown to be effective radical scavengers and inhibitors of reactive oxygen species (ROS) in vitro. nih.govbenthamdirect.comresearchgate.net This is achieved by reducing the production of superoxide (B77818) anion radicals and hydrogen peroxide, thereby protecting cells from oxidative damage. mdpi.com Some compounds exhibit a DNA-protective effect against H2O2-induced lesions. nih.gov

Tau Protein Hyperphosphorylation: An imbalance in the activity of protein kinases and phosphatases leads to the hyperphosphorylation of tau protein and the formation of neurofibrillary tangles (NFTs). researchgate.net Quinazolinone derivatives have been found to mitigate this process. They can act by inhibiting key kinases like CDK5, which are responsible for phosphorylating tau, or by reducing Aβ-induced tau hyperphosphorylation. mdpi.comnih.govdntb.gov.ua

Studies on Antibacterial and Antifungal Action Mechanisms (In Vitro)

The quinazolinone core is a privileged structure for developing antimicrobial agents with activity against a wide range of bacterial and fungal pathogens. nih.govmdpi.com

The primary and most well-documented mechanism of antibacterial action is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, repair, and transcription. mdpi.commui.ac.ir By targeting the ATP-binding site of the GyrB subunit, these compounds prevent the enzyme from carrying out its supercoiling function, leading to bacterial cell death. mdpi.comrsc.org This mechanism is effective against both Gram-positive and Gram-negative bacteria. mui.ac.ir

Other reported antimicrobial mechanisms include a general interaction with and disruption of the bacterial cell wall and DNA structures. nih.govnih.gov Additionally, some studies have shown that these compounds can elevate lipid peroxidation in microbial pathogens, contributing to their antimicrobial effect. rsc.org The fungicidal activity of these derivatives has been demonstrated against various strains, including Candida albicans, Aspergillus niger, and plant-pathogenic fungi like Fusarium oxysporum. rsc.orgnih.gov The mechanism is also believed to involve the inhibition of essential enzymes like DNA gyrase. mdpi.com

Table 3: Antimicrobial Activity of Quinazolinone Derivatives

| Compound Example | Target Organism | Mechanism/Target | MIC/IC50 |

|---|---|---|---|

| Compound 5a | E. coli | DNA Gyrase Inhibition | MIC: 1 µg/mL mdpi.com |

| Compound 5a | E. coli | DNA Gyrase Inhibition | IC50: 3.19 µM mdpi.com |

| Compound 4a | S. aureus | DNA Gyrase Inhibition | MIC: 8 µg/mL mdpi.com |

| Compound 3e | F. oxysporum | Antifungal | Good Activity nih.gov |

Future Research Directions and Unexplored Avenues for 3 Methyl 4 3h Quinazolinethione

Development of Advanced and Sustainable Synthetic Methodologies

The demand for environmentally benign and efficient chemical processes is a major driver in modern synthetic chemistry. Future research will likely focus on developing advanced and sustainable methods for the synthesis of 3-Methyl-4(3H)-quinazolinethione and its analogs. Traditional methods often require harsh conditions or produce significant waste. nih.gov Therefore, the exploration of green chemistry protocols is paramount.

Key areas for future investigation include:

Microwave-Assisted Synthesis: This technique has already shown promise in accelerating the synthesis of quinazolinone derivatives, often leading to higher yields and shorter reaction times. mdpi.com Future work could optimize microwave-assisted tandem processes for the synthesis of complex this compound derivatives. mdpi.com

Novel Catalytic Systems: The development of new, reusable, and biodegradable catalysts, such as modified β-cyclodextrin, can lead to more sustainable synthetic routes. nih.gov Research into catalysts that can facilitate one-pot syntheses from readily available starting materials will be a significant area of focus. nih.gov

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, improved safety, and scalability. Applying flow chemistry to the synthesis of this compound could streamline its production and enable the efficient generation of derivative libraries.

Solvent-Free and Aqueous Reactions: Minimizing the use of volatile organic solvents is a core principle of green chemistry. Future methodologies will likely explore solvent-free reaction conditions or the use of water as a benign solvent. nih.gov

Elucidation of Novel Chemical Reaction Pathways and Mechanisms

A deep understanding of reaction mechanisms is crucial for the rational design of new synthetic routes and for optimizing existing ones. For this compound, future research should aim to elucidate novel chemical reaction pathways. This includes exploring unprecedented transformations of the quinazolinethione core and its precursors.

For instance, the development of oxidant-free synthesis methods for quinazolin-4(3H)-ones, which proceed through intermediates like N-sulfonylketenimine, highlights the potential for discovering new reaction cascades. nih.gov Future studies could investigate analogous pathways for the thione derivative. Understanding the intricacies of these mechanisms, potentially through a combination of experimental and computational methods, will empower chemists to devise more elegant and efficient syntheses.

Comprehensive Mechanistic Characterization of Biological Interactions in Complex Systems

While numerous quinazolinone derivatives have demonstrated significant biological activity, a comprehensive understanding of their interactions at a molecular level is often lacking. nih.govresearchgate.net Future research must move beyond preliminary screening to a detailed mechanistic characterization of how this compound derivatives interact with their biological targets within complex systems.

This will involve:

Target Identification and Validation: For derivatives showing promising activity (e.g., anticancer, antimicrobial), identifying the specific protein targets is a critical step. nih.govnih.gov

Structural Biology: Obtaining X-ray crystal structures of derivatives bound to their target proteins can provide invaluable insights into the specific molecular interactions, as demonstrated with quinolinone inhibitors of mutant isocitrate dehydrogenase 1 (mIDH1). nih.gov

In-depth Pharmacological Profiling: This includes studying the compound's effects on cellular signaling pathways and its potential for off-target effects. For example, understanding the role of quinazolinone derivatives in inhibiting enzymes like CYP1B1, which is implicated in several cancers, requires detailed investigation. nih.gov Similarly, their potential to act as dual-target inhibitors, for instance against PARP1 and BRD4 in breast cancer, presents a complex and promising area of study. nih.gov

Exploration of New Derivatization Strategies for Enhanced Selectivity and Potency

The versatility of the quinazolinone scaffold allows for extensive chemical modification. researchgate.net Future research will undoubtedly focus on exploring new derivatization strategies for this compound to enhance the selectivity and potency of its biologically active derivatives. Structure-activity relationship (SAR) studies have shown that substitutions at various positions on the quinazolinone ring can significantly influence biological activity. researchgate.net

Future derivatization strategies could include:

Bioisosteric Replacement: Systematically replacing functional groups with others that have similar physical or chemical properties to improve potency and pharmacokinetic profiles. For example, the isosteric replacement of an oxygen atom with a nitrogen atom led to the prediction of the quinazoline (B50416) scaffold for designing CYP1B1 inhibitors. nih.gov

Hybrid Molecule Design: Combining the this compound core with other pharmacologically active moieties to create hybrid molecules with dual or synergistic activities. This approach has been used to create quinolinesulfonamides–triazole hybrids with anticancer activity. mdpi.com

Introduction of Novel Substituents: Exploring a wider range of substituents at key positions to probe interactions with target proteins and optimize activity. The synthesis of numerous 2,3-disubstituted quinazolin-4(3H)-one derivatives has shown promise in developing anticonvulsant and anti-inflammatory agents. researchgate.netnih.gov

Application of Artificial Intelligence and Machine Learning in Quinazolinethione Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery and chemical synthesis. nih.govnih.gov These computational tools can significantly accelerate research on this compound and its derivatives.

Future applications include:

Predictive Modeling: AI algorithms can analyze large datasets to predict the biological activity, toxicity, and pharmacokinetic properties of virtual compounds before they are synthesized, saving time and resources. nih.govmdpi.com

De Novo Drug Design: Machine learning models can generate novel molecular structures with desired properties, providing new avenues for the design of potent and selective quinazolinethione-based drugs. nih.gov

Synthetic Route Prediction: AI-powered tools can analyze the chemical literature to suggest novel and efficient synthetic pathways for target molecules, potentially uncovering more sustainable and cost-effective methods. digitellinc.com

Virtual Screening: AI can be used to rapidly screen vast virtual libraries of compounds against biological targets to identify promising hits for further development. nih.gov The use of ML approaches can improve the predictive performance of docking studies by learning from the features of known active and inactive compounds. mdpi.com

By embracing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for the development of new and improved therapeutic agents and innovative chemical technologies.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Methyl-4(3H)-quinazolinethione, and how do they compare in terms of yield and scalability?

- Methodological Answer : Traditional methods involve cyclization of 2-aminobenzamide derivatives under high-temperature conditions or transition metal catalysis. For example, electrochemical synthesis using an aluminum/carbon electrode system in acetic acid at room temperature offers a mild alternative, achieving yields >80% for structurally similar quinazolinones . This method avoids thermal degradation, a limitation of high-temperature approaches .

Q. Which spectroscopic techniques are critical for characterizing this compound and its derivatives?

- Methodological Answer : IR spectroscopy confirms the thione (C=S) stretch (~1200–1050 cm⁻¹). ¹H/¹³C NMR identifies methyl group environments (δ ~2.5 ppm for CH₃) and aromatic protons. Mass spectrometry (EI-MS) verifies molecular weight, while elemental analysis validates purity . For tautomeric forms (e.g., thione vs. thiol), dynamic NMR at variable temperatures may resolve ambiguities .

Q. How can researchers screen this compound for preliminary biological activity?

- Methodological Answer : Use in vitro assays such as:

- Antimicrobial : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi.

- Anti-inflammatory : COX-1/2 inhibition assays.

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7). Reference protocols from studies on 4(3H)-quinazolinone derivatives can be adapted .

Advanced Research Questions

Q. What strategies optimize electrochemical synthesis of this compound to minimize byproducts?

- Methodological Answer : Key parameters include:

- Electrode material : Carbon vs. platinum anodes to control oxidation pathways.

- Electrolyte : Acetic acid (0.1 M) enhances proton transfer and stabilizes intermediates.

- Current density : 5–10 mA/cm² balances reaction rate and selectivity. Monitor reaction progress via TLC/HPLC to terminate before over-oxidation .

Q. How can conflicting spectral data (e.g., NMR shifts) for this compound derivatives be resolved?

- Methodological Answer : Tautomerism (thione ↔ thiol) and solvent effects may cause discrepancies. Use:

- Variable-temperature NMR to observe tautomeric equilibria.

- DFT calculations (B3LYP/6-31G*) to predict dominant tautomers.

- X-ray crystallography for unambiguous structural confirmation, as done for triazole-thione analogs .

Q. What computational approaches predict the bioactivity of this compound derivatives?

- Methodological Answer :

- Molecular docking : Simulate binding to target proteins (e.g., EGFR, COX-2) using AutoDock Vina. Validate with MD simulations (NAMD/GROMACS) to assess stability.

- QSAR : Build regression models using descriptors like logP, polar surface area, and HOMO/LUMO energies. Training data can include bioactivity results from related quinazolinones .

Q. How do reaction conditions (solvent, catalyst) influence regioselectivity in quinazolinethione derivative synthesis?

- Methodological Answer :

- Solvent polarity : Polar aprotic solvents (DMF) favor cyclization via stabilization of ionic intermediates.

- Catalyst : I₂ promotes C–S bond formation in thiol-containing precursors. Compare yields and regioselectivity with/without catalysts using HPLC-MS .

Q. What methodologies enable the synthesis of this compound analogs with enhanced pharmacokinetic properties?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.